molecular formula C19H17ClN4O3 B13358555 ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B13358555
M. Wt: 384.8 g/mol
InChI Key: DFSXGYMBEHDUEF-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by its complex molecular structure, which includes a triazole ring, a chlorophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects. Further research is needed to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 2-({[1-(3-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate can be compared with other triazole derivatives, such as:

    Fluconazole: An antifungal agent with a similar triazole ring structure.

    Itraconazole: Another antifungal compound with a triazole ring and a chlorinated aromatic group.

    Voriconazole: A triazole antifungal with a fluorinated aromatic group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17ClN4O3

Molecular Weight

384.8 g/mol

IUPAC Name

ethyl 2-[[1-(3-chlorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C19H17ClN4O3/c1-3-27-19(26)15-9-4-5-10-16(15)22-18(25)17-21-12(2)24(23-17)14-8-6-7-13(20)11-14/h4-11H,3H2,1-2H3,(H,22,25)

InChI Key

DFSXGYMBEHDUEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C(=N2)C)C3=CC(=CC=C3)Cl

Origin of Product

United States

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